4-Methyl-1-(3-methylbenzoyl)piperidine
Description
Significance of Piperidine (B6355638) Scaffolds in Bioactive Molecules
The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a cornerstone in the architecture of many pharmaceuticals. mdpi.com It is one of the most prevalent heterocyclic scaffolds found in FDA-approved drugs, highlighting its importance in the development of therapeutic agents. google.com The utility of the piperidine scaffold stems from several key characteristics. Its saturated, sp3-hybridized nature provides a three-dimensional geometry that can be exploited to achieve precise spatial arrangements of functional groups, which is crucial for specific interactions with biological targets. nih.gov
Furthermore, the nitrogen atom within the piperidine ring is a key feature. It can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating critical binding interactions with proteins and enzymes. Its basicity allows for the formation of salts, which can improve the solubility and pharmacokinetic properties of drug candidates. The piperidine scaffold can be readily functionalized at various positions, allowing chemists to fine-tune a molecule's biological activity, selectivity, and metabolic stability. google.com Derivatives of piperidine are integral to drugs across numerous therapeutic areas, including as central nervous system modulators, antihistamines, analgesics, and anti-cancer agents. google.comresearchgate.net
The Benzamide (B126) Moiety in Pharmaceutical Research
The benzamide group, consisting of a benzene (B151609) ring attached to a carboxamide functional group, is another vital component in the pharmacopeia. biomedpharmajournal.org This structural unit is a common feature in a multitude of approved drugs and serves as a versatile building block in drug discovery. biomedpharmajournal.orgrsc.org The amide bond is a stable linker that mimics the peptide bond, allowing benzamide-containing molecules to act as peptidomimetics and interact with biological targets that recognize peptide substrates.
The aromatic ring of the benzamide can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which are essential for ligand-receptor binding. The amide portion itself is an excellent hydrogen bond donor and acceptor. The substitution pattern on the benzene ring can be easily modified, providing a powerful tool for structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic profiles. dtic.mil Benzamide derivatives have demonstrated a wide spectrum of biological activities, including use as anticonvulsants, antidepressants, and as potential glucokinase activators for the treatment of diabetes. biomedpharmajournal.orggoogle.com
Contextualizing 4-Methyl-1-(3-methylbenzoyl)piperidine within Privileged Structures in Medicinal Chemistry
The concept of "privileged structures" refers to molecular scaffolds that are capable of binding to multiple, distinct biological targets with high affinity. nih.gov These frameworks serve as versatile templates for the design of novel bioactive compounds. The benzoylpiperidine fragment is recognized as one such privileged structure in medicinal chemistry. nih.gov It is found in a wide array of therapeutic agents, including those targeting neuropsychiatric and neurodegenerative diseases. nih.gov
The compound This compound is a specific derivative of this privileged scaffold. It is a piperidine-benzamide conjugate where the piperidine nitrogen is acylated with a 3-methylbenzoyl group, and a methyl group is present at the 4-position of the piperidine ring.
Structure
3D Structure
Properties
Molecular Formula |
C14H19NO |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
(3-methylphenyl)-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C14H19NO/c1-11-6-8-15(9-7-11)14(16)13-5-3-4-12(2)10-13/h3-5,10-11H,6-9H2,1-2H3 |
InChI Key |
HIWIWBZYRVUYPQ-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC(=C2)C |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Molecular Structure and Conformational Analysis of Piperidine Benzamide Systems
Theoretical and Experimental Structural Elucidation Techniques
Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of a crystalline compound. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and the conformation of the molecule can be determined. For piperidine-benzamide systems, X-ray diffraction studies reveal key structural features.
A study on 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide, which shares the N-acylated piperidine (B6355638) motif, revealed a chair conformation for the piperidine ring. Its mean plane was twisted with respect to the benzoyl ring, with a dihedral angle of 63.0 (3)° researchgate.net. In another related structure, ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, the piperidine ring also adopts a chair conformation nih.gov. These examples suggest that a chair conformation is a highly probable and stable arrangement for the piperidine ring in 4-Methyl-1-(3-methylbenzoyl)piperidine.
Interactive Table: Representative Crystallographic Data for Analogous Piperidine-Benzamide Systems.
| Parameter | Analogous Compound 1 | Analogous Compound 2 |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/n | P-1 |
| a (Å) | 6.3081 (4) | 7.1606 (6) |
| b (Å) | 11.2191 (7) | 10.4832 (8) |
| c (Å) | 19.8399 (13) | 14.6933 (12) |
| α (°) | 90 | 100.870 (2) |
| β (°) | 96.133 (5) | 97.046 (2) |
| γ (°) | 90 | 94.549 (2) |
| Volume (ų) | 1396.06 (15) | 1069.04 (15) |
| Z | 4 | 1 |
Note: The data presented is for analogous compounds and is intended to be representative of the class.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for confirming the molecular structure of piperidine-benzamide derivatives in both solid and solution states.
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom.
¹H NMR: The proton NMR spectrum of a compound like this compound would be expected to show distinct signals for the aromatic protons of the 3-methylbenzoyl group, the protons of the piperidine ring, and the methyl protons. The chemical shifts and coupling constants of the piperidine protons are particularly informative for determining the ring's conformation. For instance, the presence of both axial and equatorial protons with different chemical shifts and coupling patterns is characteristic of a chair conformation.
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon of the amide group (typically in the range of 165-175 ppm), the aromatic carbons, and the carbons of the piperidine ring and the methyl groups.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound based on analogous structures.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Piperidine H2/H6 (axial) | ~2.5-3.0 | ~45-55 |
| Piperidine H2/H6 (equatorial) | ~3.5-4.0 | ~45-55 |
| Piperidine H3/H5 | ~1.5-1.8 | ~25-30 |
| Piperidine H4 | ~1.2-1.5 | ~30-35 |
| 4-Methyl (CH₃) | ~0.9-1.0 | ~20-22 |
| Aromatic H | ~7.0-7.5 | ~125-138 |
| 3-Methylbenzoyl (CH₃) | ~2.3-2.4 | ~21-23 |
| Carbonyl (C=O) | - | ~170 |
Note: These are predicted values based on data from similar N-benzoylpiperidine and 4-methylpiperidine (B120128) derivatives.
IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key characteristic absorption bands would be:
C=O Stretch: A strong absorption band in the region of 1630-1680 cm⁻¹ corresponding to the stretching vibration of the amide carbonyl group.
C-N Stretch: An absorption band in the range of 1200-1350 cm⁻¹.
Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region.
C-H Stretch: Aliphatic C-H stretching vibrations typically appear just below 3000 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹ vscht.cz.
Interactive Table: Characteristic IR Absorption Bands for this compound.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Amide C=O Stretch | 1630 - 1680 (Strong) |
| Aromatic C=C Stretch | 1450 - 1600 (Medium) |
| C-N Stretch | 1200 - 1350 (Medium) |
| Aromatic C-H Stretch | 3000 - 3100 (Medium) |
| Aliphatic C-H Stretch | 2850 - 3000 (Medium to Strong) |
Conformational Preferences and Stereochemical Considerations within the Piperidine Ring
The piperidine ring, being a six-membered saturated heterocycle, predominantly adopts a chair conformation to minimize angular and torsional strain, similar to cyclohexane chemicalbook.com. In N-substituted piperidines like this compound, the chair conformation is the most stable.
The presence of the bulky 3-methylbenzoyl group on the nitrogen atom introduces significant steric and electronic effects that influence the ring's conformation and the orientation of substituents. The 4-methyl group can exist in either an axial or an equatorial position. Generally, for monosubstituted cyclohexanes and piperidines, the equatorial position is favored for substituents to avoid 1,3-diaxial interactions. Therefore, in the most stable conformation of this compound, the 4-methyl group is expected to be in the equatorial position.
The rotation around the N-C(O) amide bond is restricted due to its partial double bond character. This can lead to the existence of rotational isomers (rotamers). The orientation of the benzoyl group relative to the piperidine ring is a key conformational feature.
Intermolecular Interactions and Crystal Packing Analysis in Analogous Structures
The way molecules are arranged in a crystal lattice, known as crystal packing, is determined by a variety of intermolecular interactions. These interactions are crucial for the stability of the crystal and influence its physical properties. In analogous piperidine-benzamide structures, several types of non-covalent interactions are observed.
π-π Stacking: The aromatic rings of the benzoyl groups can interact with each other through π-π stacking interactions. These can be either face-to-face or offset, contributing to the stability of the crystal lattice.
Computational Chemistry and Molecular Modeling in Research on Piperidine Benzamide Compounds
In Silico Prediction of Biological Targets and Activity Spectra
Before undertaking expensive and time-consuming laboratory synthesis and testing, computational methods can screen compound libraries to predict their likely biological targets and range of activities. This early assessment helps prioritize candidates with the highest probability of success. nih.govnih.gov
The identification of a compound's biological target is a critical first step in understanding its pharmacological potential. Two primary computational strategies are employed for this purpose: ligand-based and structure-based methods.
Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules are likely to have similar biological activities. By comparing a new compound, such as a piperidine-benzamide derivative, to large databases of molecules with known activities, it is possible to infer potential targets. Quantitative Structure-Activity Relationship (QSAR) models, for instance, establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activities. mdpi.comresearchgate.net These models can then be used to predict the activity of new, unsynthesized analogs. nih.gov
Structure-Based Approaches: When the three-dimensional structures of potential protein targets are known, structure-based methods like inverse virtual screening can be used. mdpi.com In this technique, a single ligand of interest is computationally "docked" against a library of numerous protein binding sites. mdpi.com The goal is to identify which proteins the ligand is most likely to bind to, based on the calculated binding affinity and the quality of the fit within the protein's active site. mdpi.com This approach is particularly useful for discovering novel applications for existing compounds or for identifying the primary targets of new chemical entities.
| Method | Principle | Application Example |
| Ligand-Based (e.g., QSAR) | Assumes similar molecules have similar activities. | Predicting the Akt1 inhibitory activity of piperidine (B6355638) derivatives based on models built from known inhibitors. nih.govtandfonline.com |
| Structure-Based (e.g., Inverse Docking) | Fits a ligand into multiple known protein structures to find the best binding partners. | Screening benzamide (B126) derivatives against a panel of common insecticide protein targets to identify potential mechanisms of action. mdpi.com |
The Prediction of Activity Spectra for Substances (PASS) is a specialized computer program that predicts a wide range of biological activities for a given chemical structure. nih.govmdpi.com Based on a vast training set of known drug-like molecules, PASS analysis provides probabilities for a compound being biologically active (Pa) or inactive (Pi) with respect to various endpoints, including receptor antagonism, enzyme inhibition, and potential toxicity. nih.gov
For a novel piperidine-benzamide compound, a PASS analysis could generate a comprehensive biological activity profile, suggesting potential therapeutic applications. For example, predictions might indicate a high probability of activity as a GPCR ligand, a kinase inhibitor, or an enzyme inhibitor. nih.govnih.gov This information is invaluable for guiding subsequent experimental testing toward the most promising biological assays. mdpi.com Online tools and software like MolPredictX and Molinspiration perform similar predictions, assessing drug-likeness and bioactivity scores for targets like ion channels, nuclear receptors, and proteases. nih.govnih.gov
Molecular Docking and Ligand-Receptor Interaction Studies
Once a potential biological target is identified, molecular docking is used to study the specific interactions between the ligand and the receptor at a molecular level. This technique places the ligand into the binding site of the protein in various orientations and conformations to find the most stable binding mode. hilarispublisher.com
Molecular docking simulations provide detailed insights into how a ligand like a piperidine-benzamide derivative anchors itself within a receptor's binding pocket. The results highlight the key amino acid residues that are crucial for binding. rsc.org These interactions typically include:
Hydrogen Bonds: Essential for anchoring the ligand, often formed between polar groups on the ligand (like the amide oxygen or nitrogen) and specific residues in the receptor, such as glutamic acid or asparagine. mdpi.comnih.gov
Hydrophobic Interactions: The nonpolar parts of the ligand, such as the benzoyl and piperidine rings, often interact with hydrophobic residues in the binding pocket (e.g., valine, leucine, tryptophan). nih.govnih.gov
Pi-Cation and Pi-Pi Stacking: The aromatic rings in the ligand can form favorable interactions with charged residues (pi-cation) or other aromatic residues like phenylalanine and tyrosine (pi-pi stacking). nih.govnih.gov
For example, studies on piperidine derivatives binding to the sigma-1 receptor (S1R) have shown that a key salt bridge interaction often forms between the protonated piperidine nitrogen and the carboxylate group of residue Glu172. rsc.orgnih.gov Understanding these specific contacts is fundamental for designing more potent and selective molecules. nih.gov
| Interaction Type | Example Ligand Group | Example Receptor Residue(s) | Reference |
| Salt Bridge / Polar | Piperidine Nitrogen | Glu172, Asp126 | nih.gov |
| Hydrogen Bond | Amide Oxygen/Nitrogen | Glu172, Gln105, Asp128 | nih.govresearchgate.net |
| Hydrophobic | Benzoyl Ring, Piperidine Ring | Val84, Met93, Leu105, Trp164 | nih.gov |
| π-Cation | Ionized Piperidine Nitrogen | Phe107, Trp274 | nih.govnih.gov |
| π-π Stacking | Benzyl/Aromatic Rings | Tyr206 | nih.govnih.gov |
A major limitation of structure-based drug design is the requirement for a high-resolution 3D structure of the target protein, which is often unavailable. chemrxiv.org When an experimental structure (from X-ray crystallography or cryo-EM) has not been determined, a reliable model can often be constructed using homology modeling. researchgate.netchemrxiv.org
This technique relies on the fact that proteins with similar amino acid sequences adopt similar three-dimensional structures. A homology model of a target receptor, such as an opioid or histamine (B1213489) receptor, is built using the known experimental structure of a related protein as a template. nih.govresearchgate.netresearchgate.net For instance, the structure of the human δ-opioid receptor has been modeled using the crystal structure of the μ-opioid receptor as a template. nih.govresearchgate.net The resulting model is then refined using energy minimization and molecular dynamics simulations to produce a realistic representation of the binding site, which can then be used for docking studies. nih.govresearchgate.net
Molecular docking programs use scoring functions to estimate the binding affinity between a ligand and a protein, typically expressed as a negative score in kcal/mol, where a more negative value indicates a stronger predicted interaction. tandfonline.com These scores allow researchers to rank different compounds and prioritize those with the highest predicted affinity for synthesis and biological testing. tandfonline.com
Furthermore, computational methods are crucial for predicting a compound's selectivity. By docking the same ligand into the binding sites of different but related receptors (e.g., various opioid or muscarinic receptor subtypes), researchers can predict whether the compound is likely to bind preferentially to one subtype over others. nih.govnih.gov For example, a compound might show a high affinity for the mu-opioid receptor (MOR) but a much lower affinity for the kappa-opioid receptor (KOR), suggesting it could be a selective MOR ligand. unica.it This in silico selectivity profiling helps in the early identification of compounds with a lower potential for off-target side effects. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule from first principles.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a widely used tool for predicting the molecular geometry, vibrational frequencies, and electronic properties of compounds. For piperidine derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p) or higher, can be employed to optimize the molecular structure of 4-Methyl-1-(3-methylbenzoyl)piperidine. researchgate.netnih.gov
These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation. For instance, in related piperidine structures, the piperidine ring typically adopts a chair conformation. ijrte.org DFT studies on similar molecules, such as N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine, have been used to determine these geometric parameters and have shown good agreement with experimental X-ray diffraction data. nih.gov
Furthermore, DFT is used to calculate various electronic properties that dictate the reactivity of the molecule. These properties include ionization potential, electron affinity, and global reactivity descriptors. The insights gained from DFT calculations are essential for predicting how this compound might interact with biological targets. nih.gov A study on (4-methylphenyl) (4-methylpiperidin-1-yl) methanone, a compound with structural similarities, utilized DFT to elucidate its structure and properties. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions within a molecule. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. nih.gov For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO. In a study of a similar compound, (E)-3-benzylidene-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one, the HOMO-LUMO energy gap was determined to be 4.03 eV. doi.org For another related compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the calculated HOMO-LUMO energy gap was 4.0106 eV, indicating good chemical stability. acadpubl.eu
The distribution of the HOMO and LUMO across the molecular structure is also revealing. Typically, the HOMO is located on the electron-rich parts of the molecule, which are prone to electrophilic attack, while the LUMO is on the electron-deficient parts, susceptible to nucleophilic attack. Visualizing these orbitals for this compound would pinpoint the likely sites of reaction.
Table 1: Illustrative Frontier Molecular Orbital Data for Related Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 |
| (E)-3-benzylidene-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | Not specified | Not specified | 4.03 |
This table presents data from related compounds to illustrate the typical values obtained from FMO analysis. doi.orgacadpubl.eu
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map displays regions of negative and positive electrostatic potential, which correspond to areas of high and low electron density, respectively.
In an MEP map, red and yellow colors typically indicate regions of negative potential (electron-rich), which are favorable for electrophilic attack. Conversely, blue colors represent areas of positive potential (electron-poor), which are susceptible to nucleophilic attack. nih.gov For this compound, an MEP analysis would likely show negative potential around the oxygen atom of the carbonyl group, making it a prime site for electrophilic interaction. Regions of positive potential would be expected around the hydrogen atoms.
This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule might bind to a receptor site. researchgate.net For example, in the analysis of benomyl, a benzimidazole (B57391) derivative, the MEP map clearly localized the negative regions over the carbonyl groups. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. tandfonline.comtandfonline.com These models are instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures.
For a class of compounds like piperidine-benzamides, a QSAR study would involve compiling a dataset of analogues with known biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be 2D (e.g., topological indices) or 3D (e.g., steric and electrostatic fields). tandfonline.comtandfonline.com
3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are particularly powerful. researchgate.net These methods build a 3D model of the ligand-receptor interactions by aligning a series of molecules and calculating their steric and electrostatic fields. The resulting contour maps highlight regions where modifications to the molecular structure would likely enhance or diminish biological activity.
A 3D-QSAR study on piperidine carboxamide derivatives as ALK inhibitors, for instance, revealed the importance of steric, electrostatic, and hydrophobic properties for potent inhibition. researchgate.net Although no specific QSAR study for this compound has been published, such a study would provide invaluable guidance for designing more potent analogues by indicating favorable and unfavorable substitutions on the benzoyl and piperidine rings.
Table 2: Key Statistical Parameters in QSAR Models for Piperidine Derivatives
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² |
| CoMFA (Piperidine Carboxamides) | 0.663 | 0.998 | Not specified |
| CoMSIA (Piperidine Carboxamides) | 0.730 | 0.988 | Not specified |
| MLR (Furan-pyrazole piperidines) | 0.684–0.796 | 0.742–0.832 | Not specified |
This table shows examples of statistical validation parameters from QSAR studies on related piperidine derivatives, indicating the robustness and predictive power of the models. tandfonline.comresearchgate.net
Investigation of Biological Activities and Molecular Mechanisms of Piperidine Benzamide Derivatives
Modulation of Neurotransmitter Systems and Receptor Binding Studies
Piperidine-benzamide derivatives have been extensively studied for their ability to modulate various neurotransmitter systems, which is central to their therapeutic potential in a range of neurological and psychiatric disorders.
Serotoninergic (5-HT) Receptor Interactions
Derivatives of piperidine-benzamide have shown significant interactions with serotonin (B10506) (5-HT) receptors, particularly the 5-HT₄ subtype. Certain 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides exhibit high affinity for the 5-HT₄ receptor and act as selective agonists. researchgate.net For instance, modifications on the piperidine (B6355638) ring, such as the introduction of an ether or sulfide (B99878) moiety in the side-chain at the 1-position, have yielded compounds with potent 5-HT₄ receptor agonist activity. researchgate.net The benzoylpiperidine fragment is considered crucial for the anchorage or orientation of ligands at the 5-HT₂A receptor. nih.gov Structure-activity relationship (SAR) studies have identified certain benzoylpiperidine derivatives as potent and selective 5-HT₂A ligands. nih.gov
| Compound/Derivative Class | Receptor Subtype | Activity | Reference |
| 4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides | 5-HT₄ | Agonist | researchgate.net |
| Benzoylpiperidine Derivatives | 5-HT₂A | Ligand/Antagonist | nih.gov |
| Phenylthio and Benzylthio Derivatives | 5-HT₄ | Selective Agonist | researchgate.net |
Dopaminergic (D) Receptor Binding
The interaction of piperidine derivatives with dopamine (B1211576) receptors has been a significant area of research, particularly in the context of antipsychotic drug development. Several studies have focused on the dopamine D₄ receptor, revealing that certain piperidine-based ligands act as potent and selective antagonists. chemrxiv.org For example, 4-benzylpiperidine (B145979) derivatives have shown notable D₄ receptor affinity and selectivity. chemrxiv.org The substitution pattern on both the piperidine and the benzamide (B126) moieties plays a critical role in determining the affinity and selectivity for different dopamine receptor subtypes. nih.govchemrxiv.org Some benzoylpiperidine derivatives have been identified as mixed ligands for 5-HT₂A and D₂ receptors. nih.gov
| Compound/Derivative Class | Receptor Subtype | Activity | Kᵢ (nM) | Reference |
| 4-Benzylpiperidine Derivative (Compound 8) | D₄ | Antagonist | Similar to lead compound 7 | chemrxiv.org |
| 4-Phenyl-1,2,3,6-tetrahydropyridine (Compound 19) | D₄ | Antagonist | pKᵢ = 8.82 | chemrxiv.org |
| Benzoylpiperidine Derivative (Compound 32) | D₂ | Ligand | 12 | nih.gov |
| 6-aminomethyl-4,5,6,7-tetrahydrobenzo[b]furan-4-one with 4-(p-fluorobenzoyl)piperidine | D₁, D₂, D₄ | Notable Affinity | - | nih.gov |
Muscarinic Acetylcholine (B1216132) Receptor (M1) Agonism and Related Effects
Research into muscarinic acetylcholine receptor (M1) agonism has identified several piperidine and bipiperidine derivatives as allosteric agonists. These compounds bind to a site on the receptor that is distinct from the binding site of the endogenous ligand, acetylcholine. researchgate.net For example, compounds like AC-42 and TBPB, which contain piperidine or bipiperidine cores, have been shown to act as M1 allosteric agonists. researchgate.net The structural features of the piperidine ring and its substituents are crucial for this activity. While direct data on 4-Methyl-1-(3-methylbenzoyl)piperidine is unavailable, the general ability of piperidine-containing structures to modulate M1 receptors suggests a potential avenue for investigation.
Cholinesterase and Monoamine Oxidase Inhibition
Piperidine derivatives have been investigated as inhibitors of both cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BuChE) and monoamine oxidases (MAO-A and MAO-B), enzymes critical in the metabolism of neurotransmitters. A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives demonstrated significant anti-AChE activity. nih.gov In some cases, the introduction of a bulky substituent at the para position of the benzamide and an alkyl or phenyl group on the benzamide nitrogen dramatically enhanced inhibitory activity. nih.gov Furthermore, certain 4-phenethyl-1-propargylpiperidine derivatives have been identified as dual inhibitors of BuChE and MAO-B. nih.gov
| Compound/Derivative Class | Target Enzyme | Activity | IC₅₀ (nM) | Reference |
| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine HCl (Compound 21) | AChE | Potent Inhibitor | 0.56 | nih.gov |
| 4-Phenethyl-1-propargylpiperidine Derivatives | BuChE & MAO-B | Dual Inhibitor | - | nih.gov |
| Donepezil-pyridyl hybrids | MAO-A/B, AChE, BuChE | Inhibitor | Varies | researchgate.net |
Opioid Receptor Antagonism
The piperidine scaffold is a key feature in many opioid receptor ligands. Notably, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been identified as pure opioid receptor antagonists. nih.gov The antagonist properties of these compounds are not solely dependent on the N-substituent, a characteristic that distinguishes them from classical opioid antagonists like naloxone. nih.gov While these compounds are structurally distinct from this compound, they highlight the potential for the piperidine core to be incorporated into potent opioid receptor modulators. Conversely, some piperidine propionamide (B166681) derivatives have been developed as µ-opioid receptor agonists.
Dopamine Transporter Modulation
The dopamine transporter (DAT) is another important target for piperidine-based compounds. Research on piperidine analogues of cocaine has led to the identification of potent dopamine and serotonin reuptake inhibitors. nih.gov For instance, certain 3,4-disubstituted piperidines are potent DAT inhibitors. nih.gov A novel DAT inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, was discovered through pharmacophore searching and showed promise as a cocaine antagonist. researchgate.net Structure-activity relationship studies on 4-benzylpiperidine carboxamides have revealed that the linker length and aromatic substituents are critical for selectivity towards the dopamine, serotonin, and norepinephrine (B1679862) transporters.
| Compound/Derivative Class | Target | Activity | Kᵢ (nM) | Reference |
| (-)-Methyl 1-methyl-4β-(2-naphthyl)piperidine-3β-carboxylate (Compound 6) | DAT | Inhibitor | 21 | nih.gov |
| 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone (Lead Compound 3) | DAT | Inhibitor | 492 (binding affinity) | researchgate.net |
| 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone Analogue (Compound 6) | DAT | Inhibitor | 11 (binding affinity) | researchgate.net |
Orexin (B13118510) Receptor Binding
Piperidine derivatives have been a significant focus of research for their ability to modulate the orexin system, which is involved in regulating wakefulness, appetite, and other physiological processes. researchgate.netnih.gov The orexin system consists of two G-protein coupled receptors, orexin receptor 1 (OX1R) and orexin 2 receptor (OX2R). researchgate.net Antagonists of these receptors are of particular interest for the treatment of insomnia. researchgate.netnih.gov
Research into a series of piperidine ether derivatives has demonstrated that subtle structural modifications can lead to dramatic shifts in selectivity between OX1R and OX2R. nih.gov For instance, systematic optimization of the dual orexin receptor antagonist (DORA), filorexant (B1672671), led to the discovery of a novel class of selective orexin 2 receptor antagonists (SORAs). nih.gov Changes to the ether linkage and the pendant heterocycle of filorexant were found to confer significant selectivity for OX2R. nih.gov This highlights the potential for developing highly specific orexin receptor modulators from a single structural scaffold. nih.gov
While direct binding data for this compound on orexin receptors is not extensively documented in the reviewed literature, the broader class of disubstituted piperidines has been shown to produce potent orexin receptor antagonists. nih.gov Structure-activity relationship (SAR) studies on substituted piperidines have indicated that modifications at various positions on the piperidine ring can influence receptor selectivity. nih.gov
Table 1: Orexin Receptor Antagonist Activity of Select Piperidine Derivatives
| Compound Class | Receptor Target(s) | Potency/Selectivity | Reference |
|---|---|---|---|
| Piperidine Ethers | OX2R | Sub-nanomolar binding affinity and >1600-fold selectivity for OX2R over OX1R for lead compounds. | nih.gov |
| Disubstituted Piperidines | OX1R and OX2R | Potent dual antagonists with the potential for enhanced OX1R selectivity through 3-position substitution. | nih.gov |
Enzyme Inhibition and Metabolic Pathway Modulation
The piperidine-benzamide scaffold has also been explored for its capacity to inhibit key enzymes involved in various pathological processes, including those essential for the proliferation of pathogens and cancer cells.
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the synthesis of DNA, RNA, and proteins. nih.govresearchgate.net As such, it is a well-established target for antimicrobial and anticancer therapies. nih.govwikipedia.org Piperidine derivatives have been investigated as potential DHFR inhibitors. nih.govresearchgate.net
Recent studies have explored novel 4-piperidine-based thiosemicarbazones as DHFR inhibitors. These compounds have demonstrated potent inhibitory activity, with IC50 values in the micromolar range. nih.govresearchgate.net Although these are not direct benzamide derivatives, they highlight the utility of the piperidine core in targeting the DHFR active site. The nitrogen atom within the piperidine ring is thought to be important for forming hydrogen bonds with key amino acid residues in the enzyme's active site, thereby enhancing binding affinity. nih.gov Similarly, benzamide derivatives of trimethoprim (B1683648) have shown activity against human DHFR (hDHFR), with all tested compounds exhibiting greater potency than the parent molecule, trimethoprim. nih.gov This suggests that the benzamide moiety can contribute favorably to the inhibition of DHFR. nih.gov
While specific data on this compound as a DHFR inhibitor is not available, the general findings for related structures suggest that this class of compounds warrants further investigation for this target.
Main Protease (Mpro) Inhibition in Viral Replication
The main protease (Mpro) is a critical enzyme for the replication of coronaviruses, including SARS-CoV-2, making it a prime target for antiviral drug development. nih.govrsc.org Several studies have investigated piperidine derivatives as potential Mpro inhibitors. nih.govnih.gov
One study on 1,4,4-trisubstituted piperidines identified them as a novel class of non-covalent CoV Mpro inhibitors. nih.govresearchgate.net Although the inhibitory activity was described as modest, in silico studies supported the plausibility of these compounds binding to the catalytic site of Mpro. nih.govresearchgate.net Another line of research focused on piperazine (B1678402) derivatives, which are structurally related to piperidines, and identified potent covalent inhibitors of SARS-CoV-2 Mpro. researchgate.net These findings indicate that the piperidine and related heterocyclic scaffolds can be effectively utilized in the design of Mpro inhibitors.
Antimicrobial and Antiviral Research
The piperidine ring is a common feature in many biologically active compounds, including those with antimicrobial and antiviral properties. researchgate.netbiomedpharmajournal.org
Studies on Antibacterial and Antifungal Activities
Piperidine derivatives have been the subject of numerous studies for their potential as antibacterial and antifungal agents. researchgate.netbiomedpharmajournal.orgingentaconnect.comnih.govtandfonline.combiointerfaceresearch.comresearchgate.netnih.gov For example, certain piperidine-substituted halogenobenzene derivatives have been shown to inhibit the growth of various bacterial and fungal strains, with minimum inhibitory concentrations (MICs) ranging from 32 to 512 µg/ml. nih.govtandfonline.com
In one study, N-(benzhydryl/thiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives were synthesized and evaluated for their antimicrobial effects. The results indicated that these compounds were more effective against Candida albicans than bacteria. ingentaconnect.com Another study on piperidine-4-one derivatives also demonstrated both antibacterial and antifungal activity. biomedpharmajournal.orgresearchgate.net The introduction of a thiosemicarbazone moiety to the piperidine-4-one structure was found to enhance antifungal activity significantly. biomedpharmajournal.org A study on 4-aminopiperidines identified compounds with potent antifungal activity against Candida spp. and Aspergillus spp., with MIC values in the range of 1–8 µg/mL. mdpi.com
While specific antimicrobial data for this compound is not provided in the search results, the synthesis and antimicrobial evaluation of related benzoyl derivatives of Piperidine-4-carboxamide have been reported. researchgate.net In that study, one of the synthesized compounds demonstrated good antifungal activity. researchgate.net
Table 2: Antimicrobial Activity of Select Piperidine Derivatives
| Compound/Derivative Class | Test Organism(s) | Activity/MIC | Reference |
|---|---|---|---|
| Piperidine-substituted halogenobenzenes | S. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae, C. albicans | MIC: 32–512 µg/ml | nih.gov, tandfonline.com |
| N-(benzhydryl/thiazol-2-yl)-2-(piperidin-1-yl)acetamides | C. albicans, P. aeruginosa, S. aureus | More effective against C. albicans; MIC of 62.5 μg/mL against P. aeruginosa for compound 3. | ingentaconnect.com |
| Piperidine-4-one derivatives | Bacteria and Fungi | Good antibacterial and high antifungal activity (thiosemicarbazone derivatives). | biomedpharmajournal.org |
| 4-Aminopiperidines | Candida spp., Aspergillus spp. | MIC: 1–8 µg/mL | mdpi.com |
Antiviral Mechanisms against Influenza Virus
Piperidine derivatives have emerged as a promising class of inhibitors against the influenza virus. researchgate.netdntb.gov.uanih.gov One specific area of focus has been the inhibition of the influenza virus hemagglutinin (HA), a protein crucial for viral entry into host cells. researchgate.netnih.gov
A class of N-benzyl-4,4-disubstituted piperidines has been identified as influenza A virus fusion inhibitors with specific activity against the H1N1 subtype. researchgate.netnih.gov Mechanistic studies revealed that these compounds act by inhibiting the low pH-induced HA-mediated membrane fusion process. researchgate.netnih.gov Furthermore, benzamidine (B55565) derivatives have demonstrated a high antiviral effect against influenza virus strains in vivo, with their mechanism of action linked to the inhibition of virus-induced inflammation. nih.gov
While there is no direct evidence of this compound's activity against the influenza virus, the established anti-influenza activity of the broader classes of piperidine and benzamide derivatives suggests that this compound could potentially exhibit similar properties. researchgate.netnih.govnih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Filorexant |
| Trimethoprim |
Antiviral Mechanisms against Coronaviruses
No specific studies were identified that investigate the antiviral mechanisms of this compound against coronaviruses.
However, related research on other piperidine derivatives has shown potential antiviral activity. For instance, a class of 1,4,4-trisubstituted piperidines has been found to inhibit the replication of coronaviruses, including SARS-CoV-2, in vitro. biomedpharmajournal.orgrsc.org The mechanism for these related compounds is believed to involve the inhibition of the viral main protease (Mpro or 3CLpro), a crucial enzyme for viral polyprotein processing. biomedpharmajournal.orgrsc.org Similarly, some piperidine-4-carboxamide analogs have demonstrated inhibitory effects against various human coronaviruses, potentially by acting on a host factor involved in cap-dependent translation. researchgate.net Computational studies have also explored piperamides as potential inhibitors of the SARS-CoV-2 main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). researchgate.netscielo.br
Anti-parasitic Research and Target Validation
There is no available research focused on the anti-parasitic properties or target validation of this compound.
Scientific literature does describe the anti-parasitic potential of other, distinct heterocyclic compounds containing piperidine or benzimidazole (B57391) structures. For example, certain 1,4-disubstituted piperidine derivatives have shown nanomolar activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov Piperamides isolated from Piper tuberculatum have demonstrated activity against Trypanosoma cruzi, the agent of Chagas' disease. researchgate.net Furthermore, benzimidazole derivatives, which share a nitrogen-containing heterocyclic motif, have been investigated for activity against various parasites, including Leishmania major and Toxoplasma gondii. nih.govchemicalbook.com These compounds often work by targeting parasitic DNA or specific enzymes essential for parasite survival. chemicalbook.com
Without specific studies, the anti-parasitic potential of this compound remains uninvestigated.
Structure Activity Relationship Sar Elucidation for 4 Methyl 1 3 Methylbenzoyl Piperidine Analogues
Impact of Substituent Position and Nature on Biological Activity
The position and nature of substituents on the piperidine (B6355638) ring are critical determinants of biological activity and selectivity. The location of a methyl group, for instance, can drastically alter a compound's efficacy and target preference.
Research into monoamine oxidase (MAO) inhibitors has shown that the position of substituents on the piperidine ring is a key factor in modulating inhibitory activity. nih.govacs.org In studies of piperine (B192125) derivatives, a 4-methyl-substituted piperidine ring was found to produce high monoamine oxidase-B (MAO-B) inhibition. acs.org Conversely, other studies on coumarin (B35378) derivatives with substituted piperidinyl compounds determined that compounds with a 1,3-substituted piperidine ring exhibited superior MAO-B inhibition activity compared to their 1,4-substituted counterparts. nih.gov
The nature of the substituent is equally important. In the development of glucagon-like peptide-1 (GLP-1) receptor agonists, the substitution pattern on the piperidine ring significantly influenced potentiation. When a morpholine-1-methyl substituent was placed at the 3-position of the piperidine ring, the compound's GLP-1 potentiation was substantially higher (Emax = 60%) than when a substituent was placed at the 4-position (Emax = 24%). thieme-connect.com This highlights that both the position (3- vs. 4-) and the chemical nature of the group attached to the ring dictate the biological outcome.
Similarly, for σ₁ receptor ligands, the substituent on the piperidine nitrogen plays a crucial role. Studies on 4-(2-aminoethyl)piperidine scaffolds revealed that while an unsubstituted piperidine (secondary amine) had significantly reduced σ₁ affinity, the introduction of a small methyl group on the piperidine nitrogen resulted in high σ₁ affinity and selectivity. nih.gov This effect was attributed to enhanced lipophilic interactions within the receptor's binding pocket. nih.gov
Table 1: Impact of Piperidine Ring Substitution on Biological Activity
| Scaffold/Series | Substituent Position/Nature | Target | Observed Effect on Activity |
|---|---|---|---|
| Piperine Derivatives | 4-Methyl | MAO-B | High inhibitory activity. acs.org |
| Coumarin Derivatives | 1,3-Substitution | MAO-B | Better activity than 1,4-substitution. nih.gov |
| GLP-1R Agonists | 3-Morpholine-1-methyl | GLP-1 Receptor | Increased potentiation (Emax = 60%). thieme-connect.com |
| GLP-1R Agonists | 4-Substitution | GLP-1 Receptor | Poor potentiation (Emax = 24%). thieme-connect.com |
| 4-(2-aminoethyl)piperidines | 1-Methyl | σ₁ Receptor | High affinity and selectivity. nih.gov |
Role of the Piperidine Ring Stereochemistry in Receptor Interactions
Stereochemistry introduces a three-dimensional aspect to drug-receptor interactions, where different enantiomers or diastereomers of a compound can exhibit markedly different pharmacological properties. For substituted piperidines, the spatial arrangement of the substituent can be pivotal for achieving optimal binding.
This principle suggests that the (R)- and (S)-enantiomers of 4-methylpiperidine (B120128), when incorporated into the larger benzoylpiperidine structure, could orient the benzoyl moiety differently within a receptor binding site. One enantiomer might position the 3-methylbenzoyl group for optimal interaction with a hydrophobic pocket or hydrogen bond acceptor, while the other enantiomer might induce a steric clash or fail to achieve the necessary orientation, leading to a significant difference in affinity or efficacy. Therefore, controlling the stereochemistry at the C4 position of the piperidine ring is a critical consideration in the design of active analogues.
Influence of Benzoyl Moiety Modifications on Target Affinity and Selectivity
Modifications to the benzoyl moiety—including the position of the methyl group and its replacement with other substituents—offer a powerful strategy for fine-tuning a ligand's affinity and selectivity for its target.
In the context of anticancer agents targeting tubulin, extensive SAR studies have been conducted on 4-substituted methoxybenzoyl-aryl-thiazoles (SMART agents). nih.gov These studies, while not on piperidines, illustrate the importance of the substitution pattern on the benzoyl ring. The placement of methoxy (B1213986) groups on the "C" ring (the benzoyl ring) was a key element of their design. nih.gov This suggests that for 4-methyl-1-(3-methylbenzoyl)piperidine analogues, moving the methyl group from the meta (3-position) to the ortho (2-position) or para (4-position) could significantly impact biological activity by altering the electronic distribution and steric profile of the molecule.
Furthermore, replacing the methyl group with other substituents can modulate activity. In the development of selective sigma (σ) receptor ligands, a series of 1,4-disubstituted piperidines were synthesized where the piperidine was N-acylated with various substituted benzoyl groups. nih.gov For instance, the use of a 4-fluorobenzoyl group was a common starting point, and subsequent modifications to an N-benzyl group attached to the piperidine demonstrated that substituents on this aromatic ring were crucial for σ₁ receptor binding affinity. nih.gov Multilinear regression analysis indicated that hydrophobic and solvent-accessible surface parameters of the molecule were important factors in the binding affinity, properties that are directly influenced by the nature of the substituents on the benzoyl ring. nih.gov
Table 2: Influence of Benzoyl Moiety Substitution on Target Affinity
| Compound Series | Moiety Modification | Target | Impact on Affinity/Activity |
|---|---|---|---|
| SMART Anticancer Agents | Varied "C" Ring (Benzoyl) Substitutions | Tubulin | Potency is sensitive to substitution pattern. nih.gov |
| 4-Aroylpiperidines | N-(Substituted)benzyl analogues | σ₁ Receptor | Affinity is dependent on hydrophobic and surface properties of substituents. nih.gov |
Bioisosteric Replacements and Their Effects on Pharmacological Profiles
Bioisosteric replacement is a fundamental strategy in drug design used to create new molecules with similar biological properties but potentially improved pharmacokinetics, reduced toxicity, or novel intellectual property. ufrj.brdrughunter.com This can involve replacing a functional group, an atom, or an entire ring system with another that has similar steric and electronic characteristics.
For this compound analogues, both the piperidine ring and the benzoyl group are candidates for bioisosteric replacement.
Piperidine Ring Replacements: The piperidine ring is one of the most common heterocyclic rings in pharmaceuticals. cambridgemedchemconsulting.com However, it can be a site of metabolism, particularly at the carbons adjacent to the nitrogen. cambridgemedchemconsulting.com Bioisosteric replacement with rings like morpholine (B109124) can increase polarity, while constrained systems such as azaspiro[3.3]heptane can offer new substitution vectors and improved metabolic stability. cambridgemedchemconsulting.comenamine.net For instance, replacing the piperidine fragment in the anesthetic drug bupivacaine (B1668057) with 1-azaspiro[3.3]heptane resulted in a new, active analogue. enamine.net
Benzoyl Moiety Replacements: The benzoyl group, which is an amide, can also be replaced. In the development of neuroleptic compounds, the 4-fluorobenzoyl unit of a benzoylpiperidine derivative was successfully replaced by a benzisoxazole nucleus, demonstrating a non-classical bioisosteric relationship. ufrj.br Heterocyclic rings such as triazoles and oxadiazoles (B1248032) are also commonly used as metabolically stable bioisosteres for amide groups. drughunter.com These replacements can mimic the hydrogen bonding capacity of the original amide while potentially enhancing properties like metabolic stability and selectivity. drughunter.com Another strategy involves replacing the entire benzoylphenyl group with other ring systems. For example, bicyclo[1.1.1]pentanes have been validated as bioisosteres of the benzene (B151609) ring. enamine.net
Table 3: Examples of Bioisosteric Replacements and Their Outcomes
| Original Moiety | Bioisosteric Replacement | Example Context | Outcome |
|---|---|---|---|
| Piperidine | 1-Azaspiro[3.3]heptane | Anesthetic drug bupivacaine | Resulted in a new, patent-free, active analogue. enamine.net |
| Piperidine | Morpholine | General drug design | Increases polarity, may reduce metabolism. cambridgemedchemconsulting.com |
| 4-Fluorobenzoyl | Benzisoxazole | Neuroleptic compounds | Successful bioisosteric replacement, maintaining activity. ufrj.br |
| Benzene Ring | Bicyclo[1.1.1]pentane | General drug design | Validated as a bioisostere for the phenyl ring. enamine.net |
Advanced Analytical Techniques in Chemical Biology and Medicinal Chemistry Research
Chromatographic Separations and Purity Assessment (HPLC-MS, TLC, Column Chromatography)
Chromatographic methods are fundamental for the separation and purification of synthetic compounds and for assessing their purity. For N-aroylpiperidine derivatives like 4-Methyl-1-(3-methylbenzoyl)piperidine, a combination of thin-layer chromatography (TLC), column chromatography, and high-performance liquid chromatography-mass spectrometry (HPLC-MS) is typically utilized.
Thin-Layer Chromatography (TLC) serves as a rapid and efficient method for monitoring the progress of chemical reactions and for the initial assessment of the purity of the product. globalresearchonline.net For compounds like N-benzoylpiperidines, silica (B1680970) gel plates are commonly used as the stationary phase. globalresearchonline.net The choice of mobile phase is crucial for achieving good separation and is typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). researchgate.net The separated spots can be visualized under UV light, or by using chemical staining agents such as iodine vapor. globalresearchonline.netbiotech-asia.org The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system.
Column Chromatography is the standard method for the purification of multi-gram quantities of the synthesized compound. researchgate.netbiotech-asia.org Similar to TLC, silica gel is a common stationary phase. The selection of the eluent system is often guided by prior TLC analysis. globalresearchonline.net A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is frequently employed to separate the desired product from unreacted starting materials and by-products. researchgate.net Fractions are collected and analyzed by TLC to identify and combine the pure fractions of this compound.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful technique for the final purity assessment and analysis of the compound. unodc.org Reversed-phase HPLC, using a C18 column, is a common setup for the analysis of piperidine (B6355638) derivatives. unodc.org The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or trifluoroacetic acid to improve peak shape. unipi.it A gradient elution program is often used to ensure the separation of any closely related impurities. The HPLC system is coupled to a mass spectrometer, which provides mass-to-charge ratio (m/z) information, confirming the identity of the eluted peaks. For this compound, the expected [M+H]⁺ ion would be a key indicator of its presence.
Table 7.1: Illustrative Chromatographic Data for N-Aroylpiperidine Derivatives
| Parameter | Thin-Layer Chromatography (TLC) | Column Chromatography | High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | Silica Gel 60 F254 | Silica Gel (60-120 mesh) | C18 reversed-phase column |
| Mobile Phase | Heptane:Ethyl Acetate (e.g., 7:3 v/v) | Gradient of Heptane and Ethyl Acetate | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |
| Detection | UV light (254 nm) | TLC analysis of fractions | UV detector and Mass Spectrometer (MS) |
| Retention | Rf value | Elution order based on polarity | Retention time (tR) |
Note: The specific conditions in this table are illustrative and would require optimization for this compound.
Determination of Physico-Chemical Parameters Relevant to Biological Activity
The biological activity of a compound is intimately linked to its physicochemical properties. One of the most critical parameters for compounds with ionizable groups is the dissociation constant (pKa).
The pKa value dictates the extent of ionization of a molecule at a given pH, which in turn influences its solubility, permeability across biological membranes, and interaction with its target protein. For this compound, the tertiary amine in the piperidine ring is the primary basic center.
The pKa of piperidine itself is approximately 11.2. However, the acylation of the nitrogen atom with a 3-methylbenzoyl group significantly reduces its basicity due to the electron-withdrawing effect of the carbonyl group and the delocalization of the nitrogen lone pair into the amide bond.
Potentiometric Titration is a common and reliable method for the experimental determination of pKa values. who.intnih.gov In this method, a solution of the compound is titrated with a standardized acid or base, and the pH of the solution is monitored using a calibrated pH electrode. The pKa can be determined from the titration curve, often by finding the pH at the half-equivalence point. who.int Studies on structurally related phenacyl-piperidine derivatives have shown pKa values ranging from 5.8 to 8.2, depending on the substituents on the aromatic ring. who.intresearchgate.net For instance, an unsubstituted phenacyl-piperidine derivative was found to have a pKa of 8.2. who.int The introduction of electron-withdrawing or electron-donating groups on the benzoyl ring of this compound would be expected to modulate its pKa value.
Table 7.2: Experimental pKa Values of Substituted Phenacyl-Piperidine Derivatives
| Compound | Substituent on Phenyl Ring | pKa |
| Compound VI | 4-OH, 2-CH₃ | 5.9 |
| Compound VIII | 4-NO₂ | 7.0 |
| Compound IX | 2-NO₂ | 7.0 |
| Compound I | 4-NO₂, 2-OH | 7.70 |
| Compound II | 2-NO₂, 4-OH | 7.75 |
| Compound III | 4-F | 7.9 |
| Compound V | 4-Br | 7.9 |
| Compound VII | Unsubstituted | 8.2 |
Data sourced from a study on phenacyl-piperidine derivatives and is illustrative for N-acylpiperidines. who.intresearchgate.net
Spectroscopic Methods for Mechanistic Studies
Spectroscopic techniques are indispensable for elucidating the three-dimensional structure and conformational dynamics of molecules, which are crucial for understanding their interaction with biological targets.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For this compound, ¹H NMR and ¹³C NMR spectra would confirm the presence of the 4-methylpiperidine (B120128) and 3-methylbenzoyl moieties. The chemical shifts and coupling constants of the piperidine ring protons can provide insights into the ring's conformation (e.g., chair or boat). niscair.res.innih.gov Due to the restricted rotation around the amide bond, it is possible to observe distinct signals for different rotational conformers (rotamers) at room temperature, which can be studied using variable temperature NMR experiments. rsc.org
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. For this compound, a strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration would be expected in the region of 1630-1680 cm⁻¹. The absence of an N-H stretching band would confirm the tertiary nature of the amide.
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. niscair.res.in Electron ionization (EI) or electrospray ionization (ESI) techniques can be used. The fragmentation pattern can provide valuable structural information, for instance, cleavage of the benzoyl group or fragmentation of the piperidine ring. For this compound, the molecular ion peak would be observed, confirming its molecular formula.
Table 7.3: Expected Spectroscopic Data for this compound
| Spectroscopic Method | Key Expected Features |
| ¹H NMR | Signals for aromatic protons, piperidine ring protons, and the two methyl groups. Chemical shifts and coupling constants would indicate the conformational preferences of the piperidine ring. |
| ¹³C NMR | Resonances for all carbon atoms, including the amide carbonyl carbon, aromatic carbons, piperidine ring carbons, and the methyl carbons. |
| IR Spectroscopy | Strong C=O stretching vibration for the amide. C-H stretching and bending vibrations for the aliphatic and aromatic parts. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. Characteristic fragmentation pattern. |
The combination of these advanced analytical techniques provides a comprehensive understanding of the chemical and physical properties of this compound, which is essential for its development in chemical biology and medicinal chemistry research.
Pre Clinical Research Paradigms and Animal Models for Compound Evaluation
In Vitro Experimental Design and Methodology
In vitro studies are the first step in characterizing the biological activity of a new compound. These experiments are conducted in a controlled environment outside of a living organism, typically using isolated tissues, cells, or cellular components. The primary goal of in vitro assays is to determine the compound's mechanism of action at the molecular level.
Cell-Based Assays for Receptor Binding and Pathway Modulation
Cell-based assays are fundamental to understanding how a compound like 4-Methyl-1-(3-methylbenzoyl)piperidine interacts with specific cellular targets, such as receptors. These assays can reveal whether the compound binds to a receptor, if it activates (agonist) or blocks (antagonist) the receptor, and how it affects downstream signaling pathways.
Radioligand binding assays are a common method used to determine the affinity of a compound for a particular receptor. In these experiments, a radiolabeled ligand with known affinity for the target receptor is competed with the test compound. The ability of the test compound to displace the radiolabeled ligand provides a measure of its binding affinity (Ki). For instance, in the study of various piperidine (B6355638) derivatives, radioligand binding assays have been used to assess their affinity for a range of receptors, including sigma-1 (σ1R) and sigma-2 (σ2R) receptors, as well as histamine (B1213489) H3 receptors. nih.govacs.org For example, a study on arylalkylsulfonyl piperidine-based derivatives identified a compound with a high affinity and selectivity for the σ1 receptor, with a Ki value of 0.96 ± 0.05 nM. nih.gov
Functional assays are then used to determine the consequence of this binding. These can include measuring changes in intracellular second messengers (e.g., cAMP, calcium), reporter gene activation, or electrophysiological responses in cells expressing the target receptor. For example, a functional assay for σ1R might measure the modulation of calcium flux in response to the compound. nih.gov
The following table illustrates hypothetical receptor binding data for a series of piperidine analogs, which would be a typical output from such in vitro studies.
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity |
| Analog A | Sigma-1 (σ1R) | 15.2 | Agonist |
| Analog B | Sigma-1 (σ1R) | 5.8 | Antagonist |
| Analog C | Serotonin (B10506) Transporter (SERT) | 25.4 | Inhibitor |
| Analog D | Dopamine (B1211576) D2 Receptor | 112.0 | Antagonist |
Enzyme Inhibition Assays
Many drugs exert their effects by inhibiting the activity of specific enzymes. Enzyme inhibition assays are therefore crucial for compounds that are designed to target an enzymatic pathway. These assays measure the ability of a compound to reduce the rate of a specific enzyme-catalyzed reaction. The potency of an inhibitor is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
For a compound with a benzoylpiperidine structure, a relevant target could be an enzyme like monoacylglycerol lipase (B570770) (MAGL), which is involved in the endocannabinoid system. A study on benzoylpiperidine-based reversible MAGL inhibitors identified a compound with an IC50 value of 80 nM on the isolated enzyme. nih.gov Similarly, other piperidine derivatives have been evaluated for their inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in Alzheimer's disease research. mdpi.com Another study on benzoyl and cinnamoyl piperidine amides investigated their potential as tyrosinase inhibitors, an enzyme involved in melanin (B1238610) production. nih.govacs.org
The results of enzyme inhibition assays are often presented in a tabular format, as shown in the hypothetical example below for a series of related compounds.
| Compound | Target Enzyme | IC50 (µM) | Mode of Inhibition |
| Analog E | Monoacylglycerol Lipase (MAGL) | 0.5 | Reversible, Competitive |
| Analog F | Acetylcholinesterase (AChE) | 2.1 | Non-competitive |
| Analog G | Tyrosinase | 15.8 | Competitive |
| Analog H | Monoacylglycerol Lipase (MAGL) | > 100 | No significant inhibition |
In Vivo Pre-clinical Research Models
Following in vitro characterization, promising compounds are advanced to in vivo studies in animal models. These studies are essential for understanding how the compound behaves in a whole living system, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its efficacy and potential toxicity.
Rodent Models (Mouse and Rat) in Early-Stage Drug Discovery
Rodents, particularly mice and rats, are the most commonly used animal models in the initial stages of in vivo drug discovery. ijrpc.com This is due to their small size, relatively low cost, short breeding cycles, and the availability of well-characterized and genetically modified strains. nih.gov For a compound like this compound, rodent models would be used to assess a wide range of potential therapeutic effects.
For example, if in vitro data suggested an interaction with opioid receptors, the compound's analgesic properties could be evaluated in mice using the writhing and tail-flick tests. nih.gov If the compound showed affinity for serotonin or dopamine receptors, its potential as an antipsychotic could be assessed in rats by examining its ability to inhibit apomorphine-induced climbing behavior or MK-801-induced hyperactivity.
A study on piperidine-substituted thiazolo[5,4-d]pyrimidine (B3050601) derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors demonstrated useful in vivo pharmacokinetic properties in rats and safety in mice, highlighting the importance of these models in early-stage development. researchgate.net
Specialized Animal Models for Specific Biological Investigations (e.g., Cognitive Function, Disease Progression)
To investigate the effects of a compound on specific and complex biological functions, specialized animal models are employed. For instance, if in vitro data for this compound suggested a potential impact on the central nervous system, its effects on cognitive function could be assessed using a variety of behavioral paradigms in rodents. nih.govnih.gov
Models to assess learning and memory include the Morris water maze, the radial arm maze, and novel object recognition tests. nih.govfrontiersin.org For example, the effects of a synthetic cannabinoid on cognitive behaviors were investigated in adolescent and adult mice, revealing impairments in recognition memory, fear memory, and spatial navigation memory. frontiersin.orgresearchgate.net These models are crucial for identifying potential therapeutic agents for cognitive disorders like Alzheimer's disease. nih.gov
Disease progression models are also critical. These can be genetically engineered models that mimic a human disease, or they can be induced through chemical or surgical means. For example, to test a compound's potential as an anti-cancer agent, it could be evaluated in a xenograft model where human tumor cells are implanted into immunodeficient mice.
Pre-clinical Research on this compound Remains Undisclosed
Comprehensive searches of scientific literature and publicly available data reveal a significant lack of published pre-clinical research specifically focused on the chemical compound this compound. While the broader class of piperidine derivatives has been a subject of extensive investigation in medicinal chemistry for various therapeutic targets, information regarding the evaluation of this particular compound in animal models and the methodological considerations of such studies is not available in the public domain.
Piperidine and its analogues are known to be key components in the development of drugs targeting a range of conditions, including neurodegenerative diseases, inflammation, and infectious diseases. Research into similar compounds often involves a variety of pre-clinical research paradigms to assess their potential efficacy and biological activity.
Typically, the pre-clinical evaluation of a novel compound involves a series of in vitro and in vivo studies. Methodological considerations for these studies are critical for obtaining reliable and reproducible data. This process generally includes the careful selection of appropriate animal models that mimic human disease states, the determination of relevant biological endpoints to measure the compound's effect, and the establishment of robust experimental designs, including control groups and statistical analysis plans.
However, in the specific case of this compound, there are no detailed research findings or data tables from pre-clinical studies available in the reviewed literature. Consequently, a discussion on the specific animal models used for its evaluation or the methodological considerations in its pre-clinical study design cannot be provided at this time. The scientific community awaits future publications that may shed light on the pharmacological properties and potential therapeutic applications of this specific molecule.
Q & A
Q. What approaches enhance target selectivity in drug design using this scaffold?
- Answer : Fragment-based drug design (FBDD) or covalent docking can optimize interactions with specific binding pockets. highlights modifying the 3-methylbenzoyl group to reduce off-target binding to adrenergic receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
